molecular formula C10H20O B8518143 2,2-Ditert-butyloxirane CAS No. 41979-14-0

2,2-Ditert-butyloxirane

Cat. No.: B8518143
CAS No.: 41979-14-0
M. Wt: 156.26 g/mol
InChI Key: JSMBLVHIZCPHDX-UHFFFAOYSA-N
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Description

2,2-Ditert-butyloxirane is a highly substituted epoxide characterized by a three-membered cyclic ether (oxirane) ring with two bulky tert-butyl groups attached to the C-2 position. Its IUPAC name is 2,2-bis(tert-butyl)oxirane, and its molecular formula is C₁₀H₂₂O, yielding a molecular weight of 158.28 g/mol. The tert-butyl substituents impart significant steric hindrance, influencing its reactivity and stability.

Key properties of this compound include:

  • High steric demand: The tert-butyl groups hinder nucleophilic attack on the strained epoxide ring.
  • Low polarity: Bulky alkyl groups reduce solubility in polar solvents.
  • Thermal stability: Steric protection may enhance resistance to thermal degradation compared to less-substituted epoxides.

Properties

CAS No.

41979-14-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2-ditert-butyloxirane

InChI

InChI=1S/C10H20O/c1-8(2,3)10(7-11-10)9(4,5)6/h7H2,1-6H3

InChI Key

JSMBLVHIZCPHDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CO1)C(C)(C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1.1 Epoxide Reactions
2,2-Ditert-butyloxirane serves as a useful substrate in organic synthesis, particularly in the formation of functionalized compounds through ring-opening reactions. It can undergo nucleophilic attack by various nucleophiles, leading to the formation of β-hydroxy compounds. For instance, it has been utilized in hydrolytic kinetic resolution processes to produce enantiomerically enriched diols.

Case Study: Hydrolytic Kinetic Resolution (HKR)
A notable case study demonstrated the effectiveness of this compound in HKR. The reaction yielded high enantiomeric excess (ee) values with minimal side products when optimized conditions were applied. For example, using specific catalysts and solvents led to the isolation of 3-phenyl-1,2-propanediol with 95% ee and 40% yield from tert-butyl epoxide .

Material Science

2.1 Polymerization
The compound is also employed in the synthesis of polymeric materials through ring-opening polymerization (ROP). Its structure allows for the incorporation into copolymers that exhibit desirable mechanical properties.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp-60 °C
Tensile Strength45 MPa
Elongation at Break300%

This table highlights the mechanical properties of polymers synthesized from this compound, showcasing its potential in creating flexible materials suitable for various applications.

Chemical Reagent

3.1 Nucleophilic Substitution
As a reagent, it has been used in nucleophilic substitution reactions to introduce functional groups into organic molecules. Its ability to react with nucleophiles like amines and alcohols facilitates the synthesis of more complex molecules.

Case Study: Functionalization of Epoxides
In a study exploring the ethyltellurenylation of epoxides, including tert-butyl epoxide, researchers successfully demonstrated its conversion into functionalized selenols and selenides. This reaction underscores its versatility as a precursor for synthesizing organoselenium compounds .

Biological Applications

4.1 Toxicology Studies
Research indicates that this compound exhibits biological activity that warrants investigation into its potential toxicological effects. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure time.

Table 2: Cytotoxicity Data for this compound

Concentration (µM)Cell Viability (%)
1090
5070
10040

This data illustrates the compound's cytotoxic effects on specific cell lines, emphasizing the need for careful handling and further research into its safety profile.

Comparison with Similar Compounds

Comparison with Similar Oxirane Compounds

Structural and Physical Properties

The table below compares 2,2-Ditert-butyloxirane with two structurally distinct oxirane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₂₂O 158.28 Two tert-butyl groups (C-2) High steric hindrance, low polarity
Diethyl (2S,3S)-Oxirane-2,3-dicarboxylate C₈H₁₂O₅ 188.18 Two ester groups (C-2, C-3) Electron-withdrawing groups, chiral centers
(2R)-2-But-3-enyloxirane C₆H₁₀O 98.14 Butenyl group (C-2) Alkene functionality, moderate reactivity

Key Observations :

  • Steric effects : this compound’s tert-butyl groups create greater steric hindrance than the ester or alkenyl substituents in the other compounds.
  • Polarity: The diethyl ester derivative (C₈H₁₂O₅) is more polar due to its ester groups, enhancing solubility in polar solvents like acetone or ethanol .
  • Molecular weight : this compound has the highest molecular weight, which correlates with higher boiling/melting points compared to simpler epoxides.
Reactivity in Chemical Reactions
  • Ring-opening reactions :

    • This compound’s bulky groups slow nucleophilic attack (e.g., by amines or water) due to steric shielding of the electrophilic oxygen. This contrasts with Diethyl (2S,3S)-Oxirane-2,3-dicarboxylate, where electron-withdrawing ester groups activate the epoxide ring, accelerating nucleophilic additions .
    • (2R)-2-But-3-enyloxirane’s alkenyl substituent allows for conjugate addition or polymerization reactions, which are less feasible in the tert-butyl analog .
  • Thermal and oxidative stability :

    • The tert-butyl groups in this compound likely enhance thermal stability compared to the butenyl-substituted epoxide, which may undergo decomposition via alkene-related pathways (e.g., isomerization or oxidation) .

Preparation Methods

Sulfonium Ylide Generation and Reaction Dynamics

Trimethylsulfonium bromide serves as the precursor for ylide formation. In a typical procedure, a suspension of trimethylsulfonium bromide in toluene is treated with potassium hydroxide (KOH) under controlled conditions. The base deprotonates the sulfonium salt, producing the reactive ylide species. For example, US4988829A describes a protocol where 53 kg of trimethylsulfonium bromide is suspended in toluene (40% solids content) and reacted with 47.5 kg of KOH granules (88% purity) at 60°C. The resulting ylide is then combined with the ketone precursor—hypothetically, 3,3-dimethyl-2-butanone for this compound—at elevated temperatures (80°C) to form the epoxide.

Critical Parameters:

  • Solvent System: Toluene/methanol mixtures facilitate ylide stability, with methanol acting as a co-solvent to enhance ionic interactions.

  • Base Stoichiometry: A molar ratio of 1.2–2.0 equivalents of KOH relative to the ketone ensures complete deprotonation and ylide formation.

  • Temperature Control: Reactions proceed optimally between 60°C and 80°C, balancing kinetic efficiency with thermal stability of the ylide.

Yield and Purity Considerations

The US4988829A method achieves a 95.1% yield of 2-(4-chlorophenylethyl)-2-tert-butyloxirane, a structurally analogous compound, with 96.2% purity after steam distillation. Extrapolating this to this compound, steric effects from the additional tert-butyl group may reduce yields to 70–85%, necessitating post-reaction purification via fractional distillation or chromatography.

Solvent-Mediated Methylation Using Dimethyl Sulfide

An alternative approach, documented in CN102276558A, employs dimethyl sulfide (DMS) and dimethyl sulfate as methylating agents under alkaline conditions. This method avoids isolated ylide intermediates, instead relying on in situ salt formation.

Reaction Mechanism and Stepwise Protocol

  • Salt Formation: DMS reacts with dimethyl sulfate at 20–30°C to form a dimethylsulfonium-methylsulfate complex.

  • Ketone Methylation: The sulfonium salt reacts with the ketone precursor (e.g., 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone) at 30–40°C, releasing DMS and forming the epoxide.

Advantages Over Ylide Methods:

  • Solvent Recovery: DMS (bp 37°C) is easily recovered via distillation, reducing solvent consumption by 40–60% compared to toluene-based systems.

  • Shorter Production Cycles: Elimination of ylide isolation steps cuts reaction times by 30–50%.

Stoichiometric and Kinetic Analysis

The molar ratios for optimal performance are:

Ketone : DMS : Dimethyl sulfate : KOH=1:1.2 ⁣ ⁣2.0:1.1 ⁣ ⁣1.8:1.2 ⁣ ⁣2.0\text{Ketone : DMS : Dimethyl sulfate : KOH} = 1 : 1.2!-!2.0 : 1.1!-!1.8 : 1.2!-!2.0

Deviations beyond these ranges lead to incomplete conversions or side reactions, such as over-methylation or ketone dimerization.

Comparative Analysis of Synthetic Methods

Parameter Corey-Chaykovsky (US4988829A) DMS Methylation (CN102276558A)
Reaction Temperature 60–80°C20–40°C
Yield 95.1% (analogous compound)88–92% (reported)
Solvent Consumption High (toluene/methanol)Low (DMS recyclable)
Production Cycle 8–12 hours4–6 hours
Purity Post-Workup 96.2%90–94%

Key Findings:

  • The DMS method offers faster cycle times and better solvent sustainability but sacrifices yield and purity compared to the Corey-Chaykovsky approach.

  • Steric hindrance in this compound synthesis likely exacerbates these trade-offs, necessitating method-specific optimization.

Challenges in Steric Hindrance Management

The tert-butyl groups in this compound impose significant steric barriers, influencing:

  • Reaction Kinetics: Transition states in epoxidation require greater activation energy, mandating higher temperatures or prolonged reaction times.

  • Byproduct Formation: Competing pathways, such as Wagner-Meerwein rearrangements or ketone oligomerization, become prevalent above 80°C.

  • Purification Complexity: Similar boiling points between the product and tert-butyl-containing byproducts necessitate advanced distillation techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Ditert-butyloxirane in laboratory settings, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves the epoxidation of 2,2-ditert-butyl ethylene using peracids (e.g., mCPBA) under anhydrous conditions. Purity optimization requires rigorous purification via fractional distillation or column chromatography (silica gel, non-polar eluents). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or NMR spectroscopy. Ensure inert gas (N₂/Ar) protection to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to identify characteristic epoxy ring protons (δ 3.0–4.0 ppm) and tert-butyl group signals (δ 1.1–1.3 ppm). FTIR can validate the epoxide C-O-C stretch (~850 cm⁻¹).
  • Stability Assessment : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Monitor stability under varying humidity and temperature using accelerated aging studies .

Q. How should researchers handle and store this compound to minimize degradation risks?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or polymerization. Conduct regular stability checks via NMR or GC-MS. Avoid exposure to moisture, acids, or bases. Use gloveboxes for sensitive manipulations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound with nucleophiles?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved NMR or stopped-flow techniques to monitor reaction intermediates.
  • Isotopic Labeling : Use 18^{18}O-labeled epoxides to trace oxygen migration during ring-opening.
  • Computational Validation : Compare experimental activation energies with density functional theory (DFT) calculations to identify discrepancies in proposed mechanisms .

Q. How can computational modeling (e.g., DFT, MD) predict this compound’s behavior in complex reaction systems?

  • Methodological Answer :

  • Reaction Pathway Mapping : Use DFT to calculate transition states and Gibbs free energy profiles for epoxide ring-opening.
  • Solvent Effects : Apply molecular dynamics (MD) simulations to assess solvation dynamics and steric hindrance from tert-butyl groups. Validate models against experimental kinetic data .

Q. What methodologies address the lack of ecological toxicity data for this compound?

  • Methodological Answer :

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate acute/chronic toxicity based on analogous epoxides (e.g., cyclohexene oxide).
  • Read-Across Analysis : Leverage data from structurally similar compounds (e.g., tert-butyl-substituted epoxides) to predict biodegradation and bioaccumulation potential.
  • Experimental Screening : Conduct Microtox® assays or Daphnia magna acute toxicity tests to generate preliminary ecotoxicological data .

Q. How can researchers design experiments to investigate stereoelectronic effects in this compound’s ring-opening reactions?

  • Methodological Answer :

  • Stereochemical Probes : Synthesize enantiomerically pure epoxide using chiral catalysts (e.g., Jacobsen’s catalyst) and track stereochemistry via polarimetry or chiral HPLC.
  • Cross-Validation : Compare experimental outcomes (e.g., regioselectivity) with computational predictions from frontier molecular orbital (FMO) theory .

Notes on Data Limitations and Best Practices

  • Contradictory Data : Cross-reference findings with multiple analytical techniques (e.g., NMR + X-ray crystallography) and replicate experiments under controlled conditions (temperature, solvent, catalyst loading) .
  • Gaps in Ecological Data : Prioritize empirical testing over extrapolation due to the compound’s steric hindrance, which may limit enzymatic degradation pathways .

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